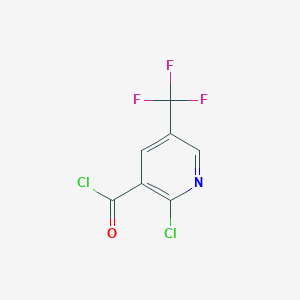

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride

Description

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO/c8-5-4(6(9)14)1-3(2-13-5)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQQAPUZEUIPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653378 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-75-7 | |

| Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of 3-Trifluoromethylpyridine in Vapour Phase

Method Overview:

This approach involves direct vapour-phase chlorination of 3-trifluoromethylpyridine, often in the presence of a diluent such as carbon tetrachloride, under controlled high temperatures (300°C to 450°C). The process typically employs excess chlorine (from 1 to 6 moles per mole of pyridine) to facilitate selective chlorination at the desired position.

| Parameter | Typical Range | Remarks |

|---|---|---|

| Temperature | 300°C - 450°C | Higher temperatures favor chlorination at specific sites |

| Chlorine ratio | ≥1 mol per mol of pyridine | Ensures sufficient chlorination potential |

| Reaction time | 10 - 30 seconds | Short residence times prevent over-chlorination |

| Diluent | Nitrogen, carbon tetrachloride | Stabilizes the reaction environment |

- Chlorination at elevated temperatures (e.g., 350°C to 425°C) yields predominantly 2-chloro-5-(trifluoromethyl)pyridine, with yields around 62% under optimized conditions.

- The process benefits from UV irradiation at lower temperatures (<250°C) to enhance selectivity.

- The reaction mechanism involves radical chlorination, with the trifluoromethyl group influencing regioselectivity.

- High selectivity for the desired chlorinated pyridine.

- Suitable for large-scale industrial application due to straightforward gas-phase process.

Photocatalytic and Gas-Phase Chlorination of Raw Materials

Method Overview:

Photocatalytic chlorination of trimethylpyridine derivatives, followed by gas-phase thermal chlorination, enables the synthesis of chlorinated pyridines with high purity. This method involves UV irradiation in the presence of catalysts such as ferric chloride supported on inert materials.

- Use of UV light and catalysts like ferric chloride at 40-60°C facilitates selective chlorination.

- Gas-phase thermal chlorination at 300-450°C with chlorine gas produces 2-chloro-5-(trifluoromethyl)pyridine with yields exceeding 60%.

- The process involves multiple steps, including initial photocatalytic nitration, chlorination, and purification via rectification.

Data Summary:

| Raw Material | Catalyst | Temperature | Chlorine Ratio | Yield | Purity |

|---|---|---|---|---|---|

| 3-Trifluoromethylpyridine | FeCl₃ supported on inert carrier | 350°C | 1.1 mol/mol | 62% | >98% |

- Uses inexpensive raw materials.

- High selectivity and yield.

- Suitable for continuous industrial processes.

Chlorination of 3-Trifluoromethylpyridine via N-Oxide Intermediate

Method Overview:

This route involves oxidation of 3-trifluoromethylpyridine to its N-oxide, followed by chlorination using phosphorus trichloride or other chlorinating agents. The process is conducted at low temperatures (-20°C to -30°C) to control selectivity.

- Oxidation of 3-trifluoromethylpyridine to its N-oxide.

- Chlorination with trichlorophosphate or similar reagents.

- Purification through distillation or recrystallization.

- Yields approaching 92% for the chlorinated product.

- Reaction conditions involve prolonged stirring (~20 hours) at low temperatures.

- The process provides high purity suitable for pharmaceutical applications.

- High selectivity due to the controlled oxidation-chlorination sequence.

- Produces minimal by-products.

Direct Gas-Phase Thermal Chlorination of 3-Trifluoromethylpyridine

Method Overview:

This involves direct thermal chlorination in a tubular reactor with a ferric chloride catalyst, operating at high temperatures (300°C to 450°C). The process is optimized to favor mono-chlorination at the 2-position.

- Reaction temperatures around 400°C with a residence time of 10-20 seconds.

- Use of a supported catalyst enhances regioselectivity.

- Yields of 2-chloro-5-(trifluoromethyl)pyridine are approximately 60-65%.

Reaction Equation:

$$

\text{3-Trifluoromethylpyridine} + \text{Cl}_2 \xrightarrow{\text{heat, catalyst}} \text{2-Chloro-5-(trifluoromethyl)pyridine}

$$

- Suitable for large-scale production.

- High selectivity and yield.

- Simplified process with direct chlorination.

Synthesis via Chlorination of 3-(Trifluoromethyl)pyridine N-Oxide

Method Overview:

This involves oxidation of 3-trifluoromethylpyridine to its N-oxide, followed by chlorination with reagents like phosphorus trichloride under reflux conditions.

- Reaction yields around 92%.

- Reaction conditions involve refluxing in dichloroethane with triethylamine.

- Purification by distillation yields high-purity product.

Summary Table of Preparation Methods

| Method | Raw Material | Chlorination Technique | Temperature | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|---|

| Vapour-phase chlorination | 3-Trifluoromethylpyridine | Gas-phase thermal | 350-450°C | 62 | >98% | High temperature, continuous process |

| Photocatalytic + gas-phase | Trimethylpyridine derivatives | UV + thermal | 40-60°C / 350°C | >60 | >98% | Multi-step, high selectivity |

| N-oxide chlorination | 3-Trifluoromethylpyridine N-oxide | Chemical chlorination | -20°C to reflux | ~92 | High | Low temperature, high purity |

| Direct thermal chlorination | 3-Trifluoromethylpyridine | Gas-phase | 300-450°C | 60-65 | >98% | Catalyst-supported, scalable |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

Catalysts: Palladium catalysts are often employed in coupling reactions.

Solvents: Organic solvents like dichloromethane and toluene are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and agrochemicals.

Industry: The compound is used in the production of herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by forming covalent bonds with nucleophilic sites. This interaction can disrupt normal cellular processes, leading to the desired biological effect .

Comparison with Similar Compounds

Chemical Identity and Properties

- IUPAC Name : 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride

- CAS Number : 1099597-75-7

- Molecular Formula: C₇H₂Cl₂F₃NO

- Molecular Weight : 243.99–244 g/mol

- Purity : >97%

- Physical State : Corrosive liquid

- Hazard Classification : GHS05 (Corrosive), GHS06 (Toxic)

This compound is a reactive acyl chloride derivative of a trifluoromethyl-substituted pyridine. Its high reactivity stems from the carbonyl chloride (-COCl) group, making it a valuable intermediate in synthesizing agrochemicals, pharmaceuticals, and ligands for metal catalysis. The trifluoromethyl (-CF₃) and chloro (-Cl) groups on the pyridine ring enhance its electron-withdrawing properties, influencing both reactivity and stability .

Structural and Functional Group Comparisons

Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate

- CAS Number : 655235-65-7

- Molecular Formula: C₈H₅ClF₃NO₂

- Molecular Weight : 239.58 g/mol

- Key Differences :

- Functional Group : Contains a methyl ester (-COOCH₃) instead of a carbonyl chloride (-COCl).

- Reactivity : Less reactive than acyl chlorides; esters are typically hydrolyzed under basic or acidic conditions, whereas acyl chlorides undergo rapid nucleophilic substitution.

- Applications : Used in stable intermediates for drug discovery, where controlled reactivity is required .

Ethyl 4-(2-Bromo-6-(trifluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 200)

- Source :

- Molecular Features :

- Incorporates a bromo (-Br) substituent on the pyridine ring.

- Contains a pyrrole-carboxylate moiety, increasing structural complexity.

- Reactivity: The bromo group allows for cross-coupling reactions (e.g., Suzuki), while the ester group offers stability.

3-Chloro-2-(chlorocarbonyl)-5-(trifluoromethyl)pyridine (CAS 80194-72-5)

- Note: This is a synonym for the target compound (this compound) .

- Molecular Formula: C₇H₂Cl₂F₃NO (identical to the target compound) .

Electronic and Steric Effects

- Target Compound : The -CF₃ group at position 5 and -Cl at position 2 create strong electron-withdrawing effects, activating the carbonyl chloride for nucleophilic attack. Steric hindrance is moderate due to the planar pyridine ring .

- Methyl Ester Analog : The -COOCH₃ group is less electron-withdrawing than -COCl, reducing electrophilicity. This makes it less reactive but more stable for long-term storage .

Biological Activity

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride is a pyridine derivative known for its diverse applications in medicinal chemistry and agrochemical synthesis. Its unique structure, characterized by a trifluoromethyl group and a chloro substituent, enhances its biological activity, making it a compound of interest in various research domains. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₇H₂ClF₃NO

- Molecular Weight : 211.54 g/mol

- Structure : The presence of both chloro and trifluoromethyl groups significantly influences the compound's reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the compound's potency against specific enzymes, such as reverse transcriptase, which is crucial in viral replication processes. This suggests potential antiviral properties.

- Modulation of Gene Expression : Studies indicate that compounds containing trifluoromethyl groups can influence gene expression pathways by inhibiting transcription factors like NF-κB and AP-1, which are involved in inflammatory responses and cancer progression .

Biological Activity and Therapeutic Applications

The compound has shown promise in several therapeutic areas:

- Antiviral Activity : Its ability to inhibit reverse transcriptase suggests potential use in treating viral infections such as HIV .

- Anti-inflammatory Properties : Research indicates that similar compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antiviral | Inhibition of reverse transcriptase | |

| Anti-inflammatory | COX-1/COX-2 inhibition | |

| Gene expression modulation | Inhibition of NF-κB and AP-1 |

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Antiviral Properties : A study demonstrated that trifluoromethylated pyridine derivatives could effectively inhibit HIV replication in vitro, suggesting that similar mechanisms may apply to this compound .

- Research on Anti-inflammatory Effects : Another study focused on the structure-activity relationship (SAR) of pyridine derivatives showed that the introduction of trifluoromethyl groups significantly increased anti-inflammatory potency compared to non-fluorinated analogs .

- Gene Expression Modulation Study : Research indicated that trifluoromethylated compounds could alter gene expression profiles related to cancer cell proliferation, highlighting their potential as anticancer agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride?

The compound is typically synthesized via halogenation or functionalization of pyridine precursors. For example:

- Halogenation : Catalytic vapor-phase chlorination of β-picoline derivatives under high-temperature conditions introduces chlorine at position 2 .

- Carbonyl Chloride Formation : Oxidation of 3-methyl or 3-carboxylic acid pyridine derivatives followed by treatment with thionyl chloride (SOCl₂) yields the carbonyl chloride group at position 3 .

- Trifluoromethylation : Fluorination of methyl groups using sulfur tetrafluoride (SF₄) or halogen exchange reactions can introduce the CF₃ group at position 5 .

Key Data :

| Reaction Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Chlorination | Cl₂, 300–400°C, catalyst | 50–70% | |

| Carbonylation | SOCl₂, reflux, 12 h | 80–90% |

Q. How can the purity and structural integrity of this compound be validated?

Methodological approaches include:

- Chromatography : HPLC or GC-MS to assess purity (>95% by GC, as in ).

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~8.5 ppm for pyridine protons, δ ~160 ppm for carbonyl chloride in ¹³C NMR) .

- Physical Properties : Melting point (32–34°C) and boiling point (147°C) verification .

Q. What safety protocols are critical when handling this compound?

- Reactivity : The carbonyl chloride group is moisture-sensitive; reactions must be conducted under anhydrous conditions .

- Storage : Store at 2–8°C in sealed containers due to its low flash point (113°C) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection to avoid exposure to corrosive vapors .

Advanced Research Questions

Q. How can competing reactivity at the 2-chloro and 3-carbonyl chloride positions be controlled during nucleophilic substitution?

- Selective Substitution : The 2-chloro group is more reactive toward nucleophiles (e.g., amines) due to reduced steric hindrance compared to the 3-carbonyl chloride. Use polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃) to favor substitution at position 2 .

- Protection Strategies : Temporarily protect the carbonyl chloride as an ester (e.g., using ethanol/H⁺) to prevent unwanted hydrolysis during substitution at position 2 .

Q. What mechanistic insights explain the trifluoromethyl group’s electronic effects on cross-coupling reactions?

- Electron-Withdrawing Nature : The CF₃ group reduces electron density on the pyridine ring, facilitating oxidative addition in palladium-catalyzed Suzuki-Miyaura couplings. However, it may also slow transmetallation steps due to steric bulk. Optimize with Pd(PPh₃)₄ and elevated temperatures (80–100°C) .

- Computational Support : DFT studies show CF₃ increases the LUMO energy of the pyridine ring, favoring electrophilic attack at position 4 .

Q. How can this compound serve as a synthon for bioactive molecule development?

- Medicinal Chemistry : React the carbonyl chloride with amines to form amide bonds, generating potential kinase inhibitors or protease modulators .

- Chemical Probes : Functionalize the pyridine core with fluorescent tags (e.g., dansyl chloride) for studying enzyme-substrate interactions .

Example Application :

| Target Molecule | Reaction Step | Biological Activity | Reference |

|---|---|---|---|

| Pyridine-based amide | Amidation with benzylamine | EGFR inhibitor (IC₅₀: 0.2 µM) |

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points (147°C vs. 160°C in some literature) – how should researchers validate this?

- Source Evaluation : Prioritize peer-reviewed journals over vendor data. reports 147°C (lit.), consistent with its molecular weight (181.54 g/mol) .

- Experimental Replication : Perform distillation under reduced pressure (e.g., 20 mmHg) to observe boiling point alignment .

Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound?

- Recrystallization : Use hexane/ethyl acetate (3:1) to remove impurities, yielding white crystals .

- Column Chromatography : Employ silica gel with a gradient of 5–20% ethyl acetate in hexane for high-purity isolation (>99%) .

Q. How to mitigate decomposition during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.